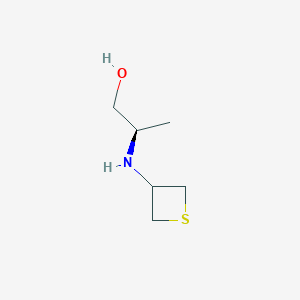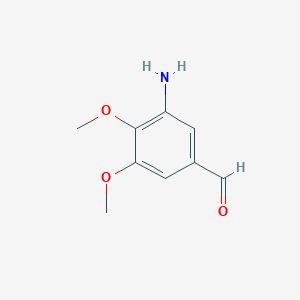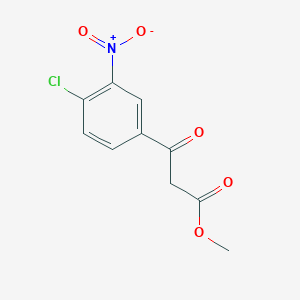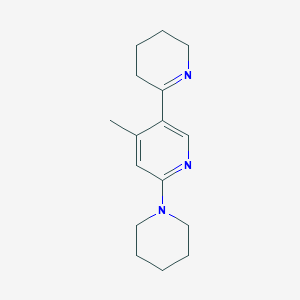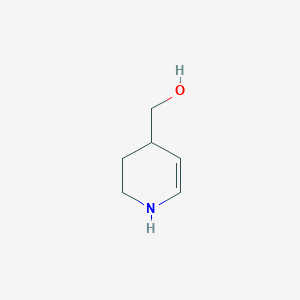![molecular formula C11H18N2 B13003342 (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine and is characterized by the presence of a pyridin-2-ylmethyl group attached to a 3-methylbutan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine typically involves the reaction of pyridin-2-ylmethylamine with 3-methylbutan-2-ylamine under specific conditions. One common method involves the use of a base-promoted C-alkylation reaction, where the pyridin-2-ylmethylamine is alkylated with 3-methylbutan-2-ylamine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce amine derivatives with altered functional groups.
Scientific Research Applications
(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may bind to active sites of enzymes, altering their activity and affecting downstream biological processes .
Comparison with Similar Compounds
Similar Compounds
(3-Methylbutan-2-yl)[(pyridin-3-yl)methyl]amine: A similar compound with the pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl.
(3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine: Another related compound with a different alkyl chain length.
Uniqueness
(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a branched alkylamine moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-9(2)10(3)13-8-11-6-4-5-7-12-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
JNXVDVPOCCQAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


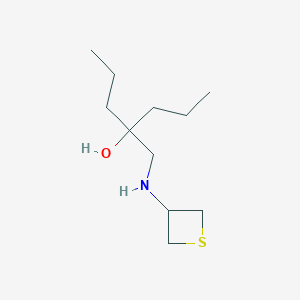
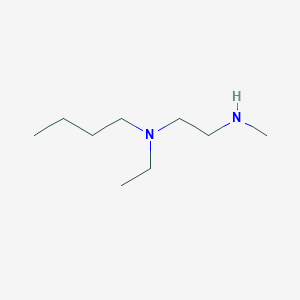

![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
